methyl 4-({[2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the nickel-catalyzed cross-coupling of 2-methoxynaphthalene with methyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate . The reaction is carried out under an argon atmosphere with toluene as the solvent, and the mixture is refluxed at 130°C. The resulting product is then purified through various techniques such as washing, drying, and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
METHYL 4-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 4-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and influencing various biochemical processes. The presence of aromatic rings and functional groups enhances its ability to form stable interactions with target molecules, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(naphthalen-1-yl)benzoate: Shares the naphthalene moiety but lacks the isoindole structure.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and a triazole moiety, differing in its overall structure and functional groups.
5-((1-methyl-pyrrol-2-yl)methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione: Features a naphthalene ring and a triazoline moiety, with distinct chemical properties.
Uniqueness
METHYL 4-[2-(NAPHTHALEN-1-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOATE stands out due to its combination of a naphthalene moiety and an isoindole structure. This unique arrangement imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H18N2O5 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
methyl 4-[(2-naphthalen-1-yl-1,3-dioxoisoindole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C27H18N2O5/c1-34-27(33)17-9-12-19(13-10-17)28-24(30)18-11-14-21-22(15-18)26(32)29(25(21)31)23-8-4-6-16-5-2-3-7-20(16)23/h2-15H,1H3,(H,28,30) |
InChI Key |
LCJCJIJQQHMPJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.